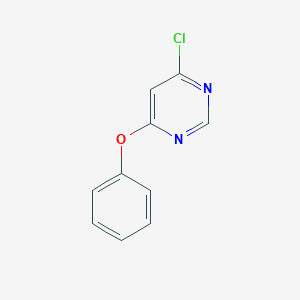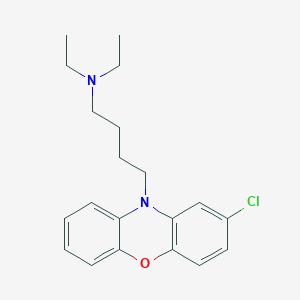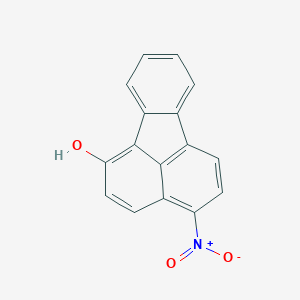
3-Nitrofluoranthen-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Nitrofluoranthen-6-ol is a chemical compound that is widely used in scientific research. It belongs to the family of nitroaromatic compounds and is known for its unique properties.
Wirkmechanismus
The mechanism of action of 3-Nitrofluoranthen-6-ol is not fully understood. However, it is believed that the compound interacts with biomolecules such as proteins and DNA through non-covalent interactions. The compound is also known to undergo photochemical reactions, which can lead to the formation of reactive oxygen species.
Biochemische Und Physiologische Effekte
3-Nitrofluoranthen-6-ol has been shown to have a variety of biochemical and physiological effects. The compound has been shown to interact with proteins and DNA, altering their structure and function. It has also been shown to induce oxidative stress and DNA damage. In addition, the compound has been shown to have anti-inflammatory and anti-tumor properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-Nitrofluoranthen-6-ol in lab experiments is its fluorescent properties. The compound is highly fluorescent, making it easy to detect and measure. However, the compound is also known to be toxic, which can limit its use in certain experiments. In addition, the compound can undergo photochemical reactions, which can complicate experiments.
Zukünftige Richtungen
There are many future directions for research involving 3-Nitrofluoranthen-6-ol. One area of research is the development of new drugs and therapies based on the compound's anti-inflammatory and anti-tumor properties. Another area of research is the investigation of the compound's interactions with proteins and DNA, which could lead to new insights into the mechanisms of enzyme-catalyzed reactions. Finally, the compound's fluorescent properties could be used to develop new imaging techniques for studying biological systems.
Synthesemethoden
The synthesis of 3-Nitrofluoranthen-6-ol is a complex process that involves several steps. The most common method for synthesizing this compound is the nitration of fluorene with a mixture of nitric and sulfuric acid. The resulting nitrofluorene is then reduced with sodium borohydride to form 3-Nitrofluoranthen-6-ol.
Wissenschaftliche Forschungsanwendungen
3-Nitrofluoranthen-6-ol is widely used in scientific research as a fluorescent probe. It is used to study the binding of proteins and DNA, as well as to investigate the mechanisms of enzyme-catalyzed reactions. The compound is also used in the development of new drugs and therapies for various diseases.
Eigenschaften
CAS-Nummer |
115664-55-6 |
|---|---|
Produktname |
3-Nitrofluoranthen-6-ol |
Molekularformel |
C16H9NO3 |
Molekulargewicht |
263.25 g/mol |
IUPAC-Name |
4-nitrofluoranthen-1-ol |
InChI |
InChI=1S/C16H9NO3/c18-14-8-6-12-13(17(19)20)7-5-11-9-3-1-2-4-10(9)16(14)15(11)12/h1-8,18H |
InChI-Schlüssel |
SHZBVUCXEFDDAM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C4C2=C(C=CC4=C(C=C3)[N+](=O)[O-])O |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C4C2=C(C=CC4=C(C=C3)[N+](=O)[O-])O |
Andere CAS-Nummern |
115664-55-6 |
Synonyme |
3-Nitrofluoranthen-6-ol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



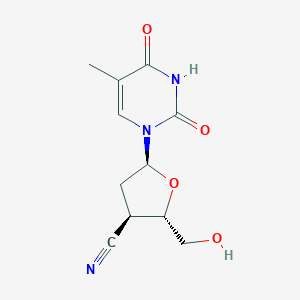
![5-((1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B38817.png)

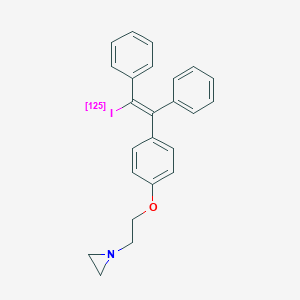

![4-Oxatetracyclo[5.2.2.01,6.03,5]undecane](/img/structure/B38835.png)
